molecular formula C10H15NOS B1482056 (5-(tetrahydro-2H-pyran-4-yl)thiophen-3-yl)methanamine CAS No. 2090313-58-7

(5-(tetrahydro-2H-pyran-4-yl)thiophen-3-yl)methanamine

Cat. No.: B1482056
CAS No.: 2090313-58-7
M. Wt: 197.3 g/mol
InChI Key: VSPDDQXTHUYLII-UHFFFAOYSA-N
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Description

(5-(Tetrahydro-2H-pyran-4-yl)thiophen-3-yl)methanamine is an organic compound that features a thiophene ring substituted with a tetrahydropyran group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(tetrahydro-2H-pyran-4-yl)thiophen-3-yl)methanamine typically involves the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with Tetrahydropyran Group: The tetrahydropyran group can be introduced via a nucleophilic substitution reaction, where a suitable leaving group on the thiophene ring is replaced by the tetrahydropyran moiety.

    Introduction of the Methanamine Group: The methanamine group can be added through a reductive amination reaction, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(5-(Tetrahydro-2H-pyran-4-yl)thiophen-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.

    Substitution: The methanamine group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophene and tetrahydrothiophene derivatives.

    Substitution: Various substituted amines and other functionalized derivatives.

Scientific Research Applications

(5-(Tetrahydro-2H-pyran-4-yl)thiophen-3-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological or inflammatory conditions.

    Materials Science: Its unique structural properties make it a candidate for the development of novel materials, such as organic semiconductors or conductive polymers.

    Biological Studies: The compound can be used in studies investigating its biological activity, including its interactions with enzymes or receptors.

Mechanism of Action

The mechanism of action of (5-(tetrahydro-2H-pyran-4-yl)thiophen-3-yl)methanamine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    (5-(Tetrahydro-2H-pyran-4-yl)thiophen-2-yl)methanamine: Similar structure but with the methanamine group at a different position on the thiophene ring.

    (5-(Tetrahydro-2H-pyran-4-yl)furan-3-yl)methanamine: Similar structure but with a furan ring instead of a thiophene ring.

    (5-(Tetrahydro-2H-pyran-4-yl)benzylamine: Similar structure but with a benzene ring instead of a thiophene ring.

Uniqueness

(5-(Tetrahydro-2H-pyran-4-yl)thiophen-3-yl)methanamine is unique due to the combination of the tetrahydropyran and thiophene moieties, which impart distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts, making it a valuable compound for research and development.

Properties

IUPAC Name

[5-(oxan-4-yl)thiophen-3-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NOS/c11-6-8-5-10(13-7-8)9-1-3-12-4-2-9/h5,7,9H,1-4,6,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSPDDQXTHUYLII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C2=CC(=CS2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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